Acide 3,4,5-tricaféoylquinique

Vue d'ensemble

Description

L'acide 3,4,5-tricaféoylquinique est un composé polyphénolique présent dans diverses plantes. Il est connu pour ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des maladies neurodégénératives et des affections liées à l'inflammation .

Applications De Recherche Scientifique

Neuroprotective Effects

Cognitive Enhancement and Neurogenesis

Research indicates that TCQA promotes neurogenesis and enhances cognitive function. In a study using the senescence-accelerated mouse prone 8 (SAMP8) model, TCQA was administered at a dosage of 5 mg/kg for 30 days. Results showed significant improvements in cognitive performance as measured by the Morris water maze (MWM) test. The study also demonstrated that TCQA increases ATP production in human neuroblastoma SH-SY5Y cells, suggesting its potential role in enhancing neuronal plasticity and combating age-related cognitive decline .

Mechanisms of Action

The underlying mechanisms of TCQA's neuroprotective effects include its antioxidative properties and the promotion of neuronal survival through modulation of cell signaling pathways. Global gene expression profiling has revealed that TCQA may influence pathways related to neurogenesis and oxidative stress response .

Anti-Inflammatory Properties

Inhibition of Inflammatory Pathways

TCQA has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome activation pathway. A study demonstrated that TCQA could alleviate inflammation induced by ionizing radiation (IR) in THP-1 macrophages, reducing the secretion of pro-inflammatory cytokines like IL-1β. This suggests its potential application as a therapeutic agent in conditions characterized by excessive inflammation .

Applications in Skin Health

Additionally, TCQA has been linked to promoting hair pigmentation by activating β-catenin during the anagen phase of the hair cycle. This property highlights its potential use in cosmetic formulations aimed at enhancing hair color and health .

Radioprotective Effects

Protection Against Radiation-Induced Damage

Recent studies have explored TCQA's role as a radioprotectant, particularly in clinical radiotherapy settings. It has been shown to mitigate damage to normal tissues caused by excessive ionizing radiation exposure. The compound's ability to suppress inflammatory responses and inhibit pathways associated with tissue damage positions it as a promising candidate for improving patient outcomes during radiation therapy .

Antioxidant Activity

Radical Scavenging Properties

TCQA exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of various diseases where oxidative damage plays a critical role, including neurodegenerative disorders and cancer .

Applications in Cancer Therapy

Potential as an Antitumor Agent

The compound has shown promise in cancer therapy due to its ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells. Its mechanism involves modulating various signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in oncological research .

Summary Table of Applications

Mécanisme D'action

Target of Action

3,4,5-Tricaffeoylquinic acid (3,4,5-triCQA) primarily targets the Akt and NF-κB pathways . These pathways play a crucial role in regulating inflammatory responses and cell survival .

Mode of Action

3,4,5-triCQA inhibits the production of inflammatory mediators in keratinocytes by suppressing the activation of Akt and NF-κB pathways . It also induces cell cycle arrest at the G0/G1 phase, which is a crucial step in controlling cell proliferation and differentiation .

Biochemical Pathways

The compound affects several biochemical pathways. It suppresses the activation of the Akt and NF-κB pathways, thereby inhibiting the production of inflammatory mediators . It also influences the bone morphogenetic protein signaling pathway, which plays a key role in neuronal differentiation .

Pharmacokinetics

Its effects on cell cycle arrest and actin cytoskeleton organization suggest that it may have significant bioavailability .

Result of Action

3,4,5-triCQA has been shown to have neuroprotective effects. It attenuates proteasome inhibitor-induced programmed cell death in PC12 cells by suppressing the activation of the mitochondrial pathway and the caspase-8- and Bid-dependent pathways . It also induces adult neurogenesis and improves deficits in learning and memory in aging model mice .

Action Environment

The action of 3,4,5-triCQA can be influenced by environmental factors. For instance, it may exert an inhibitory effect against pro-inflammatory mediator-induced skin disease . .

Analyse Biochimique

Biochemical Properties

3,4,5-Tricaffeoylquinic acid has been found to interact with various biomolecules. It has an inhibitory effect on human immunodeficiency virus (HIV) Type 1 integrase . It also seems to attenuate the TNF-α-stimulated inflammatory mediator production in keratinocytes by suppressing the activation of Akt and NF-κB pathways .

Cellular Effects

3,4,5-Tricaffeoylquinic acid has shown to have significant effects on various types of cells. It attenuates the proteasome inhibitor-induced programmed cell death in PC12 cells by suppressing the activation of the mitochondrial pathway and the caspase-8- and Bid-dependent pathways . It also induces cell cycle arrest at G0/G1, actin cytoskeleton organization, chromatin remodeling, neuronal differentiation, and bone morphogenetic protein signaling in human neural stem cells .

Molecular Mechanism

At the molecular level, 3,4,5-Tricaffeoylquinic acid exerts its effects through various mechanisms. It inhibits tumor necrosis factor-α-stimulated production of inflammatory mediators in keratinocytes via suppression of Akt- and NF-κB-pathways . It also shows a neuroprotective effect against Aβ-induced cell death through the upregulation of glycolytic enzyme mRNA as well as ATP production activation .

Temporal Effects in Laboratory Settings

It has been observed that this compound may attenuate the proteasome inhibitor-induced programmed cell death in PC12 cells .

Dosage Effects in Animal Models

In animal models, specifically in the senescence-accelerated mouse prone 8 (SAMP8) model of aging and Alzheimer’s disease, mice were fed with 5 mg/kg of 3,4,5-Tricaffeoylquinic acid for 30 days . The treated SAMP8 exhibited significantly improved cognitive performance compared to untreated SAMP8 .

Metabolic Pathways

It has been suggested that this compound may play a role in the metabolism of α-cynuclein and mitochondrial dysfunction .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 3,4,5-tricaféoylquinique peut être synthétisé par extraction de matières végétales, telles que les feuilles de patate douce. Le processus implique l'extraction des feuilles avec un alcool contenant de l'eau, la concentration de la solution, puis la dissolution de la substance concentrée dans l'eau. La solution aqueuse est ensuite distribuée avec un solvant organique polaire pour obtenir une fraction de couche aqueuse. Cette fraction est adsorbée sur un adsorbant synthétique, traitée avec de l'alcool pour éliminer les impuretés et éluée avec une concentration plus élevée d'alcool. Le produit final est obtenu par chromatographie sur colonne .

Méthodes de production industrielle : La production industrielle de l'this compound implique le chauffage de corps de plantes des familles des Convolvulaceae et des Asteraceae à une température de 100 °C ou plus dans les 30 secondes suivant le début du chauffage. Cette méthode utilise efficacement le composé contenu dans les corps des plantes .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 3,4,5-tricaféoylquinique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Cette réaction implique généralement l'utilisation d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.

Substitution : Cette réaction peut impliquer des réactifs nucléophiles ou électrophiles dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des hydroquinones .

4. Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les structures polyphénoliques et leur réactivité.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, y compris la différenciation et la prolifération cellulaires.

Médecine : Il a montré un potentiel dans le traitement des maladies neurodégénératives, telles que la maladie d'Alzheimer, en régulant la ferroptose et en inhibant la mort cellulaire médiée par le protéasome

Industrie : Le composé est utilisé dans le développement de produits anti-inflammatoires et antioxydants.

5. Mécanisme d'action

L'this compound exerce ses effets par plusieurs mécanismes :

Activité antioxydante : Il élimine les espèces réactives de l'oxygène et inhibe le stress oxydatif.

Activité anti-inflammatoire : Le composé supprime l'activation des voies Akt et NF-κB, réduisant la production de médiateurs inflammatoires.

Activité neuroprotectrice : Il atténue la mort cellulaire programmée induite par l'inhibition du protéasome en supprimant les voies mitochondriales et caspase.

Composés similaires :

Acide chlorogénique : Présent dans les grains de café, il partage des propriétés antioxydantes et anti-inflammatoires similaires.

Acide caféique : Un composé phénolique plus simple ayant une activité antioxydante.

Acide rosmarinique : Présent dans le romarin, il possède de fortes propriétés antioxydantes et anti-inflammatoires.

Unicité : L'this compound est unique en raison de ses multiples groupes caféoyl, qui renforcent ses propriétés antioxydantes et anti-inflammatoires par rapport à d'autres composés similaires .

Comparaison Avec Des Composés Similaires

Chlorogenic Acid: Found in coffee beans, it shares similar antioxidant and anti-inflammatory properties.

Caffeic Acid: A simpler phenolic compound with antioxidant activity.

Rosmarinic Acid: Found in rosemary, it has strong antioxidant and anti-inflammatory effects.

Uniqueness: 3,4,5-Tricaffeoylquinic acid is unique due to its multiple caffeoyl groups, which enhance its antioxidant and anti-inflammatory properties compared to other similar compounds .

Activité Biologique

3,4,5-Tricaffeoylquinic acid (TCQA) is a polyphenolic compound that has garnered significant attention in recent years due to its diverse biological activities. This article explores the various effects of TCQA, including its neuroprotective, anti-inflammatory, and antiviral properties, supported by case studies and research findings.

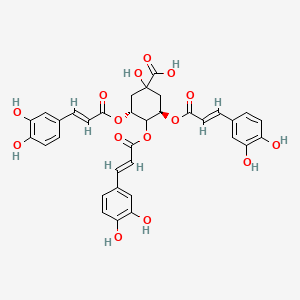

Chemical Structure and Properties

3,4,5-Tricaffeoylquinic acid is characterized by the presence of three caffeoyl groups attached to a quinic acid backbone. Its systematic name is (3R,5R)-3,4,5-tris{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1-hydroxycyclohexane-1-carboxylic acid. The unique tri-substitution enhances its biological activities compared to mono- and di-caffeoylquinic acids.

1. Neuroprotective Effects

Research has demonstrated that TCQA promotes neurogenesis and improves cognitive function. A study involving senescence-accelerated prone 8 mice showed that administration of TCQA at a dosage of 5 mg/kg for 30 days resulted in significantly improved performance in the Morris water maze test, indicating enhanced learning and memory capabilities.

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Mice Cognitive Function Test | Senescence-Accelerated Prone 8 Mice | 5 mg/kg for 30 days | Improved cognitive performance in MWM |

2. Anti-inflammatory Properties

TCQA has been shown to inhibit the production of inflammatory mediators in keratinocytes stimulated by tumor necrosis factor-α (TNF-α). It suppresses the Akt and NF-κB pathways involved in inflammation. In vitro studies indicated that TCQA effectively reduced the expression of pro-inflammatory cytokines and chemokines induced by lipopolysaccharide (LPS) .

| Study | Cell Type | Treatment | Result |

|---|---|---|---|

| Inhibition of Inflammatory Mediators | Keratinocytes | TCQA treatment | Reduced inflammatory mediator production |

| Cytokine Production Inhibition | Macrophages | LPS + TCQA | Decreased cytokine expression |

3. Antiviral Activity

TCQA exhibits significant antiviral properties against human immunodeficiency virus (HIV). In cultured lettuce cells, it demonstrated potent inhibitory effects on HIV replication, outperforming other caffeoylquinic acids . This suggests potential therapeutic applications in HIV treatment.

The biological activities of TCQA can be attributed to several mechanisms:

- Antioxidant Activity : TCQA acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Regulation of Ferroptosis : It plays a crucial role in regulating ferroptosis, a form of regulated cell death associated with neurodegenerative diseases such as Alzheimer's.

- Synergistic Effects : Studies indicate that TCQA may interact synergistically with other bioactive compounds, enhancing its overall efficacy.

Case Studies

Several case studies illustrate the effectiveness of TCQA:

- Cognitive Enhancement : A study on aged mice showed improved spatial learning after TCQA treatment.

- Inflammation Reduction : Clinical observations noted reduced skin inflammation in patients treated with formulations containing TCQA.

- Antiviral Efficacy : Laboratory tests confirmed the high antiviral activity of TCQA against HIV in cell cultures.

Propriétés

IUPAC Name |

(3R,5R)-3,4,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H30O15/c35-21-7-1-18(13-24(21)38)4-10-29(41)47-27-16-34(46,33(44)45)17-28(48-30(42)11-5-19-2-8-22(36)25(39)14-19)32(27)49-31(43)12-6-20-3-9-23(37)26(40)15-20/h1-15,27-28,32,35-40,46H,16-17H2,(H,44,45)/b10-4+,11-5+,12-6+/t27-,28-,32?,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFXTKGAKYAFSI-JFPZSYFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H30O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106486 | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86632-03-3 | |

| Record name | Cyclohexanecarboxylic acid, 3,4,5-tris(((2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-1-hydroxy-, (1alpha,3R,4alpha,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086632033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1α,3R,4α,5R)-3,4,5-Tris[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1-hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3,4,5-Tricaffeoylquinic acid demonstrates its effects through multiple mechanisms. In the context of Parkinson's disease, it has been shown to protect neuronal cells against the toxicity of 1-methyl-4-phenylpyridinium (MPP+) by suppressing the activation of both the mitochondrial pathway and the caspase-8 and Bid-dependent pathways of apoptosis. [] This protective effect is linked to its ability to inhibit reactive oxygen species formation and prevent the depletion of glutathione. [] Additionally, 3,4,5-tricaffeoylquinic acid inhibits the expression of Toll-like receptor 4 in keratinocytes, thereby reducing the production of pro-inflammatory cytokines and chemokines stimulated by lipopolysaccharide (LPS). [] It achieves this by suppressing the activation of the Akt, ERK, and NF-κB pathways. []

A: While a detailed spectroscopic analysis hasn't been provided in these research articles, 3,4,5-tricaffeoylquinic acid (TCQA) is a triacyl chlorogenic acid composed of a quinic acid core esterified with three caffeic acid units. Its molecular formula is C₃₆H₃₂O₁₈ and its molecular weight is 764.6 g/mol. [, ]

ANone: The provided research focuses on the biological activity of 3,4,5-tricaffeoylquinic acid and doesn't delve into its material compatibility and stability under various conditions. Further research is needed to explore these aspects.

ANone: The provided research emphasizes the biological activity of 3,4,5-tricaffeoylquinic acid, primarily focusing on its antioxidant, anti-inflammatory, and neuroprotective properties. The studies don't explore its potential catalytic properties and applications.

A: Yes. One study utilized computational methods, including molecular docking and 150 ns molecular dynamics simulations, to investigate the potential of 3,4,5-tricaffeoylquinic acid as an inhibitor of the COVID-19 main protease (Mpro). [] Results showed a strong binding affinity, suggesting 3,4,5-tricaffeoylquinic acid as a potential candidate for further antiviral research against COVID-19. []

A: A study comparing 3,4,5-tricaffeoylquinic acid with other caffeoylquinic acid derivatives found that the tri-caffeoyl structure exhibited the highest inhibitory effect against HIV integrase and potent anti-HIV activity in cell culture. [] This suggests the importance of the three caffeoyl groups for its antiviral activity. Further research is needed to comprehensively understand the SAR and the impact of specific structural modifications.

ANone: While the research highlights the biological potential of 3,4,5-tricaffeoylquinic acid, it lacks information regarding its stability under various conditions and potential formulation strategies. This area requires further investigation to optimize its therapeutic application.

ANone: The provided research focuses primarily on the compound's biological activity and doesn't cover SHE regulations. More comprehensive studies are needed to address the safety, environmental impact, and regulatory aspects of 3,4,5-tricaffeoylquinic acid.

ANone: The provided research doesn't offer detailed insights into the PK/PD profile of 3,4,5-tricaffeoylquinic acid. Further investigations focusing on its absorption, distribution, metabolism, excretion, and in vivo efficacy are needed to determine its therapeutic potential.

A: In vitro studies show that 3,4,5-tricaffeoylquinic acid exhibits anti-HIV activity in MT-2 cells with an IC50 of 0.063 μM against HIV integrase. [] It demonstrates a higher inhibitory effect compared to other dicaffeoylquinic acids and L-CCA. []

ANone: The available research doesn't provide information about resistance or cross-resistance mechanisms related to 3,4,5-tricaffeoylquinic acid. Further investigation is needed to address these aspects.

ANone: The research provided doesn't explore specific drug delivery and targeting strategies for 3,4,5-tricaffeoylquinic acid. This area requires further research to enhance its therapeutic potential.

ANone: The provided research doesn't delve into biomarkers for 3,4,5-tricaffeoylquinic acid efficacy or adverse effects. Identifying such biomarkers could be valuable in future research.

A: Researchers utilize high-performance liquid chromatography (HPLC) to identify and quantify 3,4,5-tricaffeoylquinic acid in various plant materials. [, , ] Coupling HPLC with mass spectrometry (MS) and tandem MS (MS/MS) techniques allows for accurate identification and structural characterization. [, ]

ANone: The current research primarily focuses on the biological activity of 3,4,5-tricaffeoylquinic acid. Further studies are needed to assess its environmental impact and degradation pathways.

ANone: The research provided doesn't delve into the dissolution and solubility characteristics of 3,4,5-tricaffeoylquinic acid. Investigating these properties is crucial for understanding its bioavailability and efficacy.

A: Although specific validation data is not provided in the research excerpts, the use of HPLC-UV for the quantitative analysis of 3,4,5-tricaffeoylquinic acid in Geigeria alata highlights the importance of validated analytical methods. [] These methods typically involve assessing accuracy, precision, and specificity to ensure reliable and reproducible results.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.